molecular formula C18H18N4O6S B2800896 ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 1173368-29-0

ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2800896
CAS No.: 1173368-29-0
M. Wt: 418.42
InChI Key: XNUNDDVBWYHIMJ-HNENSFHCSA-N
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Description

(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include ethyl acetate, methoxy compounds, and thiazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various effects, depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S/c1-4-26-15(23)8-22-11-5-12-13(28-9-27-12)6-14(11)29-18(22)19-16(24)10-7-21(2)20-17(10)25-3/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNDDVBWYHIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CN(N=C4OC)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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